Cortistatin-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. This compound is primarily expressed in inhibitory neurons of the cerebral cortex and has been studied for its potential therapeutic effects, particularly in neuroinflammatory and neurodegenerative disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cortistatin-8 involves complex organic synthesis techniques. One of the key steps in the synthesis is the construction of the oxapentacyclic core, which can be achieved through intramolecular Diels–Alder reactions and oxidative dearomatization–cyclization reactions . The synthesis typically starts with simpler building blocks that undergo a series of reactions to form the desired structure.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Cortistatin-8 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include Lewis acids, hypervalent iodine, and various oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various analogs of this compound, which can be used for further biological and pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Neuroinflammatory Disorders

CST-8 has been studied for its immunomodulatory and neuroprotective effects in models of neuroinflammatory disorders. Research indicates that CST-8 can mitigate dopaminergic neurodegeneration and locomotor dysfunction in models of Parkinson's disease, specifically through its ability to reduce inflammatory responses in the central nervous system. For instance, it has been shown to preserve the number of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra and striatum following neurotoxic insults .

Key Findings:

- CST-8 reduces MPTP-induced dopaminergic neurodegeneration.

- It modulates the neuroinflammatory response by affecting astrocytic and microglial activation.

- Administration of CST-8 improves survival rates in murine models of sepsis, highlighting its potential as a therapeutic agent in acute inflammatory conditions .

Cardiovascular Applications

CST-8 exhibits significant cardiovascular protective properties. Studies have demonstrated its ability to reduce myocardial damage and inhibit vascular smooth muscle cell proliferation, which is crucial in preventing atherosclerosis and aneurysm formation. In experimental models, systemic treatment with cortistatin has led to a reduction in atherosclerotic plaque size and number by modulating inflammatory responses within the vascular system .

Key Findings:

- CST-8 reduces the incidence and severity of abdominal aortic aneurysms by inhibiting inflammatory factor expression.

- It enhances cholesterol efflux from macrophages, thereby preventing foam cell formation.

- The peptide also increases regulatory T cells in atherosclerotic lesions, contributing to its anti-inflammatory effects .

Metabolic Regulation

CST-8 interacts with the ghrelin receptor (GHS-R1a), influencing metabolic processes related to growth hormone release. While it does not significantly alter spontaneous or stimulated growth hormone secretion at certain doses, it has been suggested that higher doses may antagonize ghrelin actions effectively . This property positions CST-8 as a potential candidate for investigating metabolic disorders linked to ghrelin signaling.

Key Findings:

- CST-8 shows potential as an antagonist to ghrelin actions without affecting baseline hormone levels significantly.

- Its unique binding profile may allow for targeted therapeutic strategies in metabolic regulation .

Anti-inflammatory Effects

CST-8 demonstrates potent anti-inflammatory properties across various experimental models. It has been shown to decrease levels of pro-inflammatory cytokines during endotoxemia and sepsis, suggesting a role as an immunomodulatory agent. The peptide's capacity to enhance IL-10 levels further underscores its therapeutic potential in managing systemic inflammation .

Key Findings:

- CST-8 effectively reduces TNFα, IL-6, and other inflammatory mediators during septic shock.

- Its administration significantly improves survival rates in models of lethal endotoxemia by modulating immune responses .

Comprehensive Summary Table

Wirkmechanismus

Cortistatin-8 exerts its effects by binding to somatostatin receptors, which are widely distributed in the brain and other tissues . It shares many pharmacological properties with somatostatin but also has unique effects, such as the induction of slow-wave sleep and reduction of locomotor activity. The molecular targets and pathways involved include the inhibition of cyclic AMP accumulation and modulation of neuroinflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Cortistatin-8 is often compared with other members of the cortistatin family, such as cortistatin-17 and cortistatin-29. These compounds share structural similarities but differ in their biological activities and therapeutic potentials . This compound is unique in its ability to modulate both neuronal and immune functions, making it a promising candidate for various therapeutic applications.

List of Similar Compounds

- Cortistatin-17

- Cortistatin-29

- Somatostatin

- Somatostatin analogs (e.g., octreotide)

Biologische Aktivität

Cortistatin-8 (CST-8) is a synthetic analogue of the neuropeptide cortistatin, which is structurally related to somatostatin. It has garnered attention for its potential roles in various biological processes, particularly in endocrine regulation, inflammation, and metabolic pathways. This article explores the biological activity of CST-8, summarizing key research findings, case studies, and relevant data.

Overview of this compound

Cortistatin is known for its high affinity for somatostatin receptors (SST-R) and ghrelin receptors (GHS-R1a). Unlike its parent compound, CST-8 selectively binds to GHS-R1a without affecting SST-Rs, which allows it to exert unique biological effects. This selective binding profile makes CST-8 a candidate for studying the interactions between the cortistatin and ghrelin systems.

1. Endocrine Effects

CST-8 has been studied for its effects on hormone secretion. A clinical study involving six normal volunteers demonstrated that CST-8 administration did not modify spontaneous or ghrelin-stimulated secretion of growth hormone (GH), prolactin (PRL), adrenocorticotropic hormone (ACTH), or cortisol. These findings suggest that CST-8 may not be a potent modulator of endocrine responses in humans under the tested conditions .

2. Anti-inflammatory Properties

Cortistatin has been identified as an endogenous anti-inflammatory peptide. Research indicates that it inhibits the production of pro-inflammatory factors from macrophages, which are critical in septic shock models. In murine models, treatment with cortistatin significantly improved survival rates and clinical outcomes following endotoxin exposure .

Table 1: Effects of Cortistatin on Inflammatory Responses

| Treatment | Survival Rate (%) | LD50 Shift (µg LPS) | Time Until Death (hours) |

|---|---|---|---|

| Control | 20 | 100 | 12 |

| Cortistatin | 80 | 450 | 24 |

3. Metabolic Regulation

Studies have shown that cortistatin influences glucose metabolism and insulin secretion. In isolated pancreatic beta-cells, cortistatin inhibited glucose-stimulated insulin secretion (GSIS) by hyperpolarizing membrane potential and reducing action potentials. This effect was mediated through G protein-coupled inwardly rectifying potassium (GIRK) channels .

Table 2: Cortistatin Effects on Insulin Secretion

| Parameter | Control Group | Cortistatin-treated Group |

|---|---|---|

| GSIS (Insulin secretion rate) | High | Significantly reduced |

| Membrane Potential | Depolarized | Hyperpolarized |

Cortistatin in Cardiovascular Health

Recent studies have highlighted the protective role of cortistatin in cardiovascular disorders. In a study involving apolipoprotein E-deficient mice fed a high-lipid diet, systemic administration of cortistatin reduced both the number and size of atherosclerotic plaques. This effect was attributed to decreased inflammatory responses and enhanced cholesterol efflux from macrophages .

Figure 1: Atherosclerotic Plaque Size Reduction with Cortistatin Treatment

Atherosclerotic Plaque Size

Pulmonary Inflammation and Fibrosis

Cortistatin has also been identified as an inhibitor of pulmonary inflammation and fibrosis. Deficiency in cortistatin was correlated with poor prognosis in models of lung injury, suggesting its potential therapeutic role in respiratory diseases .

Eigenschaften

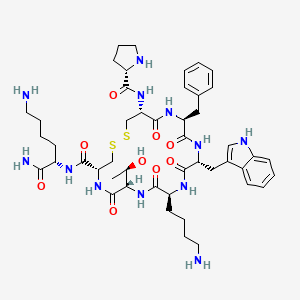

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHALUVNIZLPZSZ-BPBAYLLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68N12O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.